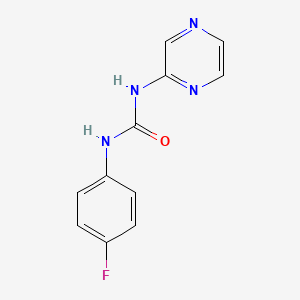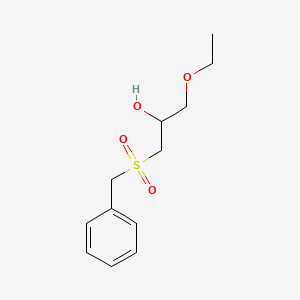
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-methylphenyl)-1-pyrrolidinecarboxamide, commonly known as CUMYL-4CN-BINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. This compound has gained popularity in recent years due to its potent psychoactive effects and its widespread use as a recreational drug. However, CUMYL-4CN-BINACA has also shown significant potential in scientific research, particularly in the field of pharmacology.
作用机制
The mechanism of action of CUMYL-4CN-BINACA involves its binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body and are involved in a wide range of physiological processes. Activation of these receptors by CUMYL-4CN-BINACA leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
CUMYL-4CN-BINACA has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using CUMYL-4CN-BINACA in lab experiments include its high potency and selectivity for the cannabinoid receptors, which allows for precise and specific manipulation of these receptors. However, the limitations of using CUMYL-4CN-BINACA include its potential toxicity and the lack of knowledge regarding its long-term effects on the body.
未来方向
There are several future directions for the use of CUMYL-4CN-BINACA in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. Another potential direction is in the study of the long-term effects of synthetic cannabinoids on the body, which could help to inform public health policies and regulations regarding the use of these compounds.
Conclusion
In conclusion, CUMYL-4CN-BINACA is a synthetic cannabinoid that has shown significant potential in scientific research, particularly in the field of pharmacology. This compound has potent cannabinoid receptor agonist activity and has been shown to have a wide range of biochemical and physiological effects. While there are both advantages and limitations to its use in lab experiments, there are several future directions for the study of CUMYL-4CN-BINACA that could have important implications for the development of new drugs and public health policies.
合成方法
The synthesis of CUMYL-4CN-BINACA involves the reaction of 4-cyanobutanoic acid with 3-chlorophenylmagnesium bromide, followed by the addition of 4-methylphenylboronic acid and subsequent cyclization with triethylamine. This process yields CUMYL-4CN-BINACA as a white crystalline powder, which can then be purified and analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CUMYL-4CN-BINACA has been used extensively in scientific research, particularly in the field of pharmacology. This compound has been shown to have potent cannabinoid receptor agonist activity, with a binding affinity that is several times higher than that of natural cannabinoids such as THC. This makes CUMYL-4CN-BINACA an ideal tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-7-9-14(10-8-13)17-6-3-11-21(17)18(22)20-16-5-2-4-15(19)12-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMXTTKFIPELGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)